2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl-
Overview
Description
2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl- is a heterocyclic compound with a fused pyrrole and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism by which 2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl- exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: Similar structure but lacks the dimethyl groups.
4-Aza-2-oxindole: Contains a similar pyrrolo-pyridine core but with different substituents.
Uniqueness
2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl- is unique due to the presence of the dimethyl groups at positions 6 and 7, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in how the compound interacts with molecular targets and its overall efficacy in various applications .
Properties
IUPAC Name |
6,7-dimethyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-4-10-7-3-8(12)11-9(7)6(5)2/h4H,3H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPOPSAHRYDJPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2CC(=O)NC2=C1C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204323 | |
Record name | 1,3-Dihydro-6,7-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901204323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-04-7 | |
Record name | 1,3-Dihydro-6,7-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-6,7-dimethyl-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901204323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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